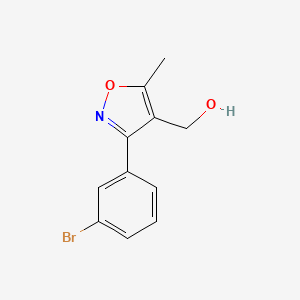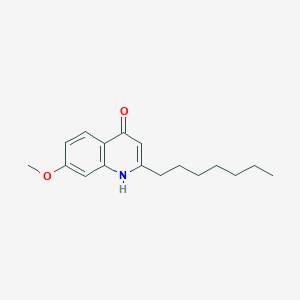
(4-Bromophenyl)dichloro(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)dichloro(methyl)silane is an organosilicon compound with the molecular formula C7H7BrCl2Si. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms attached to the silicon atom, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)dichloro(methyl)silane can be synthesized through several methods. One common method involves the reaction of (4-bromophenyl)magnesium bromide with dichloromethylsilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)dichloro(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups attached to the silicon atom.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)dichloro(methyl)silane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds and in coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceuticals and in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)dichloro(methyl)silane involves the reactivity of the silicon atom with various nucleophiles and electrophiles. The presence of bromine and chlorine atoms enhances the reactivity of the silicon atom, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)dichloro(methyl)silane
- (4-Fluorophenyl)dichloro(methyl)silane
- (4-Iodophenyl)dichloro(methyl)silane
Uniqueness
(4-Bromophenyl)dichloro(methyl)silane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to other halogenated phenylsilane compounds. The bromine atom can participate in specific reactions, such as bromination and coupling reactions, that are not possible with other halogens .
Propiedades
Fórmula molecular |
C7H7BrCl2Si |
|---|---|
Peso molecular |
270.02 g/mol |
Nombre IUPAC |
(4-bromophenyl)-dichloro-methylsilane |
InChI |
InChI=1S/C7H7BrCl2Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clave InChI |
AENZMDFLCQPYRJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=C(C=C1)Br)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)






![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)

![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)

![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)
